molecular formula C13H12N6O2S4 B11063153 5,5'-[1,3-Benzodioxole-5,6-diylbis(methylenethio)]bis(1,3,4-thiadiazol-2-amine)

5,5'-[1,3-Benzodioxole-5,6-diylbis(methylenethio)]bis(1,3,4-thiadiazol-2-amine)

Cat. No.: B11063153
M. Wt: 412.5 g/mol
InChI Key: CHEJLXIECMDVMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(6-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-AMINE is a complex organic compound that features a thiadiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(6-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-AMINE typically involves multiple steps. One common method includes the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with various intermediates under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-{[(6-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically conducted under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

5-{[(6-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-AMINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{[(6-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(6-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-AMINE is unique due to its complex structure, which provides multiple sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various research and industrial applications .

Properties

Molecular Formula

C13H12N6O2S4

Molecular Weight

412.5 g/mol

IUPAC Name

5-[[6-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1,3-benzodioxol-5-yl]methylsulfanyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C13H12N6O2S4/c14-10-16-18-12(24-10)22-3-6-1-8-9(21-5-20-8)2-7(6)4-23-13-19-17-11(15)25-13/h1-2H,3-5H2,(H2,14,16)(H2,15,17)

InChI Key

CHEJLXIECMDVMN-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CSC3=NN=C(S3)N)CSC4=NN=C(S4)N

Origin of Product

United States

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